molecular formula C10H10N2O2 B13060402 2-[(But-2-yn-1-yl)amino]pyridine-4-carboxylic acid

2-[(But-2-yn-1-yl)amino]pyridine-4-carboxylic acid

Cat. No.: B13060402
M. Wt: 190.20 g/mol
InChI Key: SEHSRSUTKVCLMR-UHFFFAOYSA-N
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Description

2-[(But-2-yn-1-yl)amino]pyridine-4-carboxylic acid is a heterocyclic organic compound that features a pyridine ring substituted with a but-2-yn-1-ylamino group at the 2-position and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(But-2-yn-1-yl)amino]pyridine-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine-4-carboxylic acid and but-2-yn-1-amine.

    Coupling Reaction: The but-2-yn-1-amine is coupled with pyridine-4-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature for several hours.

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of automated equipment for mixing, heating, and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-[(But-2-yn-1-yl)amino]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

    Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

    Coupling: Palladium catalysts in the presence of a base and a boronic acid derivative.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

    Coupling: Formation of biaryl or other complex structures.

Scientific Research Applications

2-[(But-2-yn-1-yl)amino]pyridine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

    Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential biological activity.

Mechanism of Action

The mechanism of action of 2-[(But-2-yn-1-yl)amino]pyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid (2-pyridinecarboxylic acid): Similar structure but lacks the but-2-yn-1-ylamino group.

    Nicotinic Acid (3-pyridinecarboxylic acid): Similar structure but with the carboxylic acid group at the 3-position.

    Isonicotinic Acid (4-pyridinecarboxylic acid): Similar structure but without the amino substitution.

Uniqueness

2-[(But-2-yn-1-yl)amino]pyridine-4-carboxylic acid is unique due to the presence of both the but-2-yn-1-ylamino group and the carboxylic acid group on the pyridine ring. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to its analogs.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2-(but-2-ynylamino)pyridine-4-carboxylic acid

InChI

InChI=1S/C10H10N2O2/c1-2-3-5-11-9-7-8(10(13)14)4-6-12-9/h4,6-7H,5H2,1H3,(H,11,12)(H,13,14)

InChI Key

SEHSRSUTKVCLMR-UHFFFAOYSA-N

Canonical SMILES

CC#CCNC1=NC=CC(=C1)C(=O)O

Origin of Product

United States

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